molecular formula C7H8ClN5O B14729886 2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 5417-81-2

2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B14729886
CAS No.: 5417-81-2
M. Wt: 213.62 g/mol
InChI Key: ZYJZSBGLHVDONJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the reaction of pyrazolopyrimidine derivatives with appropriate reagents. One common method involves the treatment of the formimidate derivative with hydrazine hydrate in ethanol to obtain the key starting material, pyrazolopyrimidine . This intermediate can then be further reacted with various reagents to introduce the chloro and aminoethanol groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the progression of the cell cycle . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern, which provides distinct interactions with the CDK2 active site. This unique structure may offer advantages in terms of selectivity and potency compared to other CDK2 inhibitors.

Properties

CAS No.

5417-81-2

Molecular Formula

C7H8ClN5O

Molecular Weight

213.62 g/mol

IUPAC Name

2-[(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C7H8ClN5O/c8-7-11-5(9-1-2-14)4-3-10-13-6(4)12-7/h3,14H,1-2H2,(H2,9,10,11,12,13)

InChI Key

ZYJZSBGLHVDONJ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)Cl)NCCO

Origin of Product

United States

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